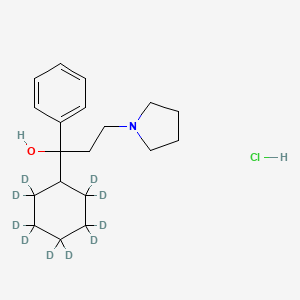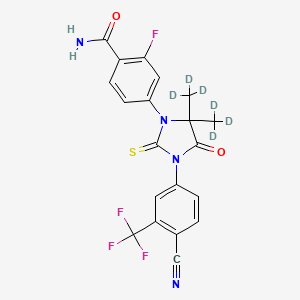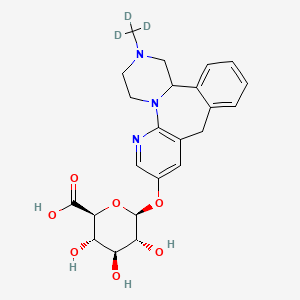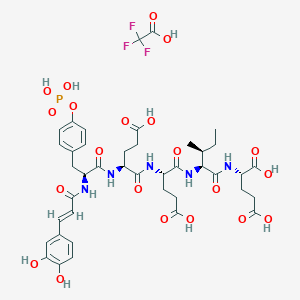
Citicoline (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citicoline (sodium), also known as cytidine diphosphate-choline, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline (sodium) is widely used as a dietary supplement and in medical treatments for various neurological disorders due to its neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Citicoline (sodium) can be synthesized through several methods. One common method involves the reaction of cytidine monophosphate with phosphorylcholine in the presence of triphosgene. The product is then purified using recrystallization techniques . Another method involves the use of p-toluenesulfonyl chloride as a condensing agent in the presence of dimethylformamide .
Industrial Production Methods: Industrial production of citicoline (sodium) often involves a multi-step process. The raw materials, including citicoline sodium, sodium chloride, and edetate disodium, are prepared and subjected to rough and fine filtration. The solution is then subjected to various treatments to ensure stability and reduce impurities .
Análisis De Reacciones Químicas
Types of Reactions: Citicoline (sodium) undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. It is particularly sensitive to oxidative stress, which can lead to the formation of degradation products .
Common Reagents and Conditions: Common reagents used in the reactions involving citicoline (sodium) include acetonitrile, formate buffer, and sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of citicoline (sodium) include various degradation products, which can be characterized using techniques like liquid chromatography and nuclear magnetic resonance .
Aplicaciones Científicas De Investigación
Citicoline (sodium) has a wide range of scientific research applications. In neurology, it is used to enhance cognitive functions and improve prognosis after stroke. It has also been studied for its potential benefits in treating dementia, Parkinson’s disease, and traumatic brain injury . In ophthalmology, citicoline (sodium) has shown potential in protecting vision in patients with glaucoma . Additionally, it is used in psychiatry to enhance cognitive functions and treat conditions like schizophrenia and depression .
Mecanismo De Acción
Citicoline (sodium) exerts its effects by serving as a donor of choline in the biosynthesis of phosphatidylcholine. This process is essential for maintaining the structural integrity of cell membranes. Citicoline (sodium) also increases the availability of neurotransmitters like acetylcholine, norepinephrine, and dopamine, which play crucial roles in cognitive functions . It has neuroprotective effects due to its ability to preserve cardiolipin and sphingomyelin, stimulate glutathione synthesis, and enhance brain metabolism .
Comparación Con Compuestos Similares
Citicoline (sodium) is often compared with other choline sources like Alpha-GPC (alpha-glycerophosphocholine). Both compounds are used to enhance cognitive functions and improve brain health. citicoline (sodium) is unique in its ability to increase dopamine receptor densities and provide neuroprotective effects . Other similar compounds include phosphatidylcholine and choline bitartrate, which also play roles in brain health but differ in their bioavailability and mechanisms of action .
Conclusion
Citicoline (sodium) is a versatile compound with significant applications in neurology, ophthalmology, and psychiatry. Its unique properties and mechanisms of action make it a valuable tool in the treatment of various neurological disorders and cognitive impairments. The compound’s ability to enhance brain metabolism and protect neuronal structures highlights its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C14H25N4NaO11P2 |
|---|---|
Peso molecular |
510.31 g/mol |
Nombre IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1 |
Clave InChI |
YWAFNFGRBBBSPD-OCMLZEEQSA-M |
SMILES isomérico |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



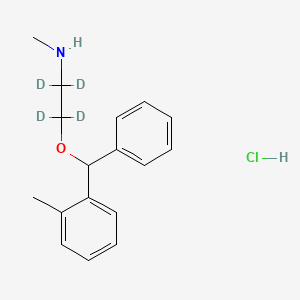
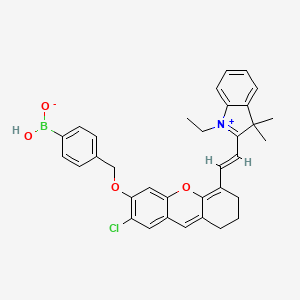
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)


![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
